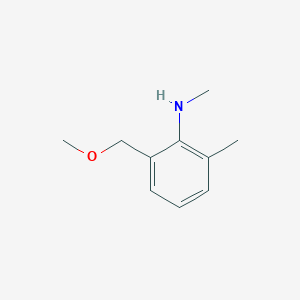

2-(methoxymethyl)-N,6-dimethylaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(methoxymethyl)-N,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-4-6-9(7-12-3)10(8)11-2/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMSSFJXQDPVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)COC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650021 | |

| Record name | 2-(Methoxymethyl)-N,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-11-7 | |

| Record name | 2-(Methoxymethyl)-N,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)-N,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Methoxymethyl N,6 Dimethylaniline

Direct N-Alkoxymethylation of Aniline (B41778) Derivatives

A primary and direct route to 2-(methoxymethyl)-N,6-dimethylaniline would involve the introduction of a methoxymethyl group onto the nitrogen atom of N,6-dimethylaniline. This transformation, a specific type of N-alkylation, can be conceptually approached using reagents that serve as a source of the methoxymethyl cation or its equivalent.

Utilization of Formaldehyde (B43269) Equivalents and Alcohols in Controlled Conditions

The reaction of a secondary amine with formaldehyde and an alcohol is a classical method for the formation of N-alkoxymethylamines. In the context of synthesizing this compound, this would involve the reaction of N,6-dimethylaniline with formaldehyde and methanol (B129727). Formaldehyde can be supplied in various forms, such as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde.

The reaction is typically acid-catalyzed, which facilitates the formation of a reactive electrophilic species from formaldehyde. The choice of acid catalyst, solvent, and reaction temperature is crucial to control the reaction and minimize potential side products, such as self-polymerization of formaldehyde or undesired reactions with the aromatic ring.

Table 1: Proposed Reaction Conditions for Direct N-Methoxymethylation

| Parameter | Proposed Conditions | Rationale |

| Starting Material | N,6-dimethylaniline | The secondary amine substrate. |

| Reagents | Formaldehyde (or paraformaldehyde), Methanol | Sources for the -CH2- and -OCH3 components of the desired group. |

| Catalyst | p-Toluenesulfonic acid, Acetic acid, or a Lewis acid | To activate formaldehyde and facilitate the reaction. |

| Solvent | Toluene, Dichloromethane (B109758), or excess Methanol | An inert solvent to control concentration and temperature. |

| Temperature | 0 °C to reflux | To be optimized for reaction rate versus selectivity. |

It is important to note that while this method is theoretically sound, empirical optimization would be necessary to achieve a high yield of the desired product. The presence of the sterically hindering methyl groups ortho to the nitrogen on the aniline ring might necessitate more forcing conditions.

Mechanistic Elucidation of N-Alkoxymethylation Pathways

The mechanism of the acid-catalyzed N-alkoxymethylation of a secondary amine like N,6-dimethylaniline is believed to proceed through a series of well-understood steps. The reaction initiates with the protonation of formaldehyde by the acid catalyst, which increases its electrophilicity. The nitrogen atom of the secondary amine then acts as a nucleophile, attacking the activated formaldehyde to form a hemiaminal intermediate.

This hemiaminal is unstable under acidic conditions and readily loses a molecule of water to form a highly reactive iminium ion. This cation is then trapped by methanol, which acts as a nucleophile, to yield the protonated form of the final product, this compound. A final deprotonation step, either by a mild base or the solvent, affords the neutral product. The control of each step is critical to prevent the formation of byproducts. For instance, the iminium ion could potentially react with another molecule of the starting amine if the concentration of methanol is not sufficiently high.

Synthesis via Functional Group Interconversions on the Aniline Scaffold

An alternative to direct N-alkoxymethylation is the synthesis of this compound through the modification of a pre-existing functional group on the aniline nitrogen. This multi-step approach can sometimes offer advantages in terms of selectivity and the availability of starting materials.

Transformation of Pre-existing Nitrogen Substituents

A plausible strategy involves starting with a more readily available or easily synthesized tertiary amine, such as N,N,6-trimethylaniline, and performing a selective functional group interconversion. This would typically be a two-step process:

Selective N-Demethylation: The first step would be the selective removal of one of the N-methyl groups from N,N,6-trimethylaniline to yield N,6-dimethylaniline. Various reagents are known to effect N-demethylation of tertiary amines, including certain chloroformates followed by hydrolysis, or specific enzymatic or photochemical methods. imperial.ac.uk The challenge lies in achieving high selectivity for monodemethylation without affecting the other methyl group or the aromatic ring.

N-Methoxymethylation: The resulting secondary amine, N,6-dimethylaniline, could then be subjected to N-methoxymethylation as described in section 2.1.

This approach, while longer, could be advantageous if the direct methoxymethylation of N,6-dimethylaniline proves to be low-yielding or produces inseparable impurities.

Late-Stage Functionalization Approaches

Late-stage functionalization refers to the introduction of a functional group into a complex molecule at a late point in the synthetic sequence. In the context of this compound, this could involve the development of a novel catalytic system that can directly convert an N-methyl group of N,N,6-trimethylaniline into an N-methoxymethyl group.

This is a challenging transformation that would likely involve the selective C-H activation of one of the N-methyl groups, followed by oxidation and subsequent reaction with methanol. While conceptually attractive for its atom economy, such a method would require significant research and development of a highly specific catalyst. The field of late-stage functionalization is rapidly evolving, and future developments may make such a direct conversion feasible. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

Regardless of the chosen synthetic route, the optimization of reaction conditions is paramount to maximizing the yield and purity of this compound while ensuring the process is efficient and scalable. A systematic approach to optimization would involve the screening of several key parameters.

Table 2: Key Parameters for Optimization

| Parameter | Variables to be Screened | Desired Outcome |

| Catalyst | Type (Brønsted vs. Lewis acid), Loading | High conversion rate, minimal side reactions. |

| Solvent | Polarity, aprotic vs. protic | Good solubility of reactants, favorable reaction kinetics. |

| Temperature | Range from sub-ambient to reflux | Balance between reaction rate and selectivity. |

| Reagent Stoichiometry | Molar ratios of reactants | Complete conversion of the limiting reagent, minimal excess reagent usage. |

| Reaction Time | Monitored by techniques like TLC or GC-MS | Shortest time to achieve maximum conversion. |

For instance, in the direct N-methoxymethylation approach, a design of experiments (DoE) methodology could be employed to efficiently explore the interplay between catalyst concentration, temperature, and reagent ratios. The goal would be to identify a set of conditions that provides the highest possible yield of the target compound with the lowest level of impurities. Furthermore, considerations for a more sustainable process would include the use of greener solvents and catalysts, and minimizing waste generation. researchgate.netresearchgate.net

Investigation of Solvent Effects and Reaction Catalysis

The synthesis of N-substituted anilines, including structures similar to this compound, is significantly influenced by the choice of solvent and catalyst. The formation of the target molecule typically involves the N-alkoxymethylation of 2,6-dimethylaniline (B139824).

Solvent Effects: In N-alkylation reactions of anilines, solvent choice can dictate reaction rates and selectivity between mono- and di-alkylation products. For instance, in the methylation of aniline, the use of molecular solvents like dichloromethane resulted in high selectivity but extremely low conversion. psu.edu Conversely, dimethyl sulfoxide (B87167) (DMSO) led primarily to the dialkylation product. psu.edu Ionic liquids (ILs) have emerged as promising alternatives, often providing higher conversions and selectivities compared to conventional organic solvents. psu.edu For the synthesis of N-alkoxymethyl anilides, a crucial step involves reacting a dialkyl aniline with aqueous formaldehyde in an apolar solvent, such as benzene (B151609) or xylene. google.com This choice facilitates the separation of the resulting N-oxymethyl intermediate from the aqueous phase and allows for subsequent dehydration via azeotropic distillation. google.com

Reaction Catalysis: Catalysis is central to the efficient N-alkylation of anilines. Transition-metal catalysts, particularly those based on iridium (Ir) and ruthenium (Ru), are effective for the N-alkylation of amines with alcohols. acs.org Specifically, NHC–Ir(III) complexes have shown high performance in these reactions, often conducted in solvent-free media. acs.org For the synthesis of related N,N-dialkylanilines, palladium-catalyzed Buchwald-Hartwig amination is a common method. acs.org However, many modern syntheses aim for catalyst-free conditions where possible. For example, the diallylation of anilines has been achieved with high selectivity in an aqueous alcohol solution without any catalyst, using potassium carbonate as a base. researchgate.net A catalyst- and additive-free approach has also been developed for synthesizing 2-benzyl N-substituted anilines, relying on a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov

The following table summarizes the influence of different solvent systems on N-alkylation reactions of anilines, providing insights applicable to the synthesis of this compound.

| Solvent System | Reactants | Catalyst/Conditions | Outcome | Reference |

| Dichloromethane | Aniline, Methylating Agent | Molecular Solvent | High selectivity, very low conversion (~10%) | psu.edu |

| DMSO | Aniline, Methylating Agent | Molecular Solvent | Primarily dialkylation product | psu.edu |

| Acetonitrile | Aniline, Methylating Agent | Molecular Solvent | Mixture of N-methyl and N,N-dimethylaniline | psu.edu |

| Ionic Liquids (e.g., [bmim][Tf2N]) | Aniline, Methyl Halide | Ionic Liquid Medium, 25°C | Good selectivity and conversion | psu.edu |

| Xylene | 2,6-Dialkyl Aniline, Formaldehyde | Apolar Solvent, 30-80°C | Formation of N-oxymethyl intermediate, facilitates phase separation | google.com |

| Aqueous Alcohol | Anilines, Allyl Bromide | K2CO3, No Catalyst | High yield (up to 99%) of diallylated product | researchgate.net |

| DME | (E)-2-arylidene-3-cyclohexenones, Primary Amines | No Catalyst, 60°C | Moderate to good yields of N-substituted anilines | beilstein-journals.orgnih.gov |

Strategies for Enhanced Yield and Purity in Preparative Synthesis

Maximizing the yield and purity of fine chemicals like this compound is crucial for industrial applications. azom.com This involves optimizing reaction conditions and employing effective purification methods.

The purification of the final product is critical. While intermediates may not be isolated, the final product requires processing to meet high purity standards (>99%). sigmaaldrich.com Standard techniques include:

Distillation: For liquid products, vacuum distillation is a common method to separate the target compound from non-volatile impurities or byproducts with different boiling points.

Crystallization: If the product is a solid, crystallization from a suitable solvent can effectively remove impurities.

Chromatography: Column chromatography is a powerful laboratory technique for achieving high purity, often using silica (B1680970) gel and a gradient of solvents like hexane (B92381) and ethyl acetate. guidechem.com

Strategies to improve yield and purity often focus on minimizing byproduct formation. In aniline alkylations, a major challenge is preventing over-alkylation. psu.edu This can be controlled by optimizing the molar ratio of reactants, reaction temperature, and choice of catalyst. For instance, in the methylation of aniline using methanol over certain ferrite (B1171679) catalysts, N-monomethylaniline selectivity can reach up to 99% under optimized conditions. iitm.ac.in The use of Agitated Nutsche Filter Dryers (ANFDs) in modern manufacturing allows for solid-liquid separation, washing, and drying in a single contained unit, which minimizes product loss and enhances yield. azom.com

The table below outlines general strategies for improving yield and purity in the synthesis of aniline derivatives.

| Strategy | Description | Expected Outcome | Reference |

| Reaction Kinetics Optimization | Deep understanding and control of reaction rates, temperature, and concentration. | Higher conversion of reactants to the desired product. | azom.com |

| One-Pot Synthesis | Performing multiple reaction steps in a single reactor without isolating intermediates. | Reduced material loss, improved overall process economy. | google.com |

| Azeotropic Dehydration | Using a solvent (e.g., xylene) to form an azeotrope with water for its removal. | Prevents side reactions and drives equilibrium towards product formation. | google.com |

| Advanced Purification | Employing methods like Agitated Nutsche Filter Dryers (ANFD). | Minimizes product loss during isolation and drying, enhances purity. | azom.com |

| Catalyst Selection | Choosing a catalyst that favors the desired product (e.g., mono-alkylation vs. di-alkylation). | High selectivity and reduced formation of byproducts. | iitm.ac.in |

Stereoselective Synthesis and Enantiomeric Resolution

The concept of stereoselective synthesis applies to molecules that are chiral, meaning they have non-superimposable mirror images (enantiomers). An analysis of the structure of this compound reveals that it is an achiral molecule.

A molecule's chirality typically arises from a stereocenter, most commonly a carbon atom bonded to four different substituent groups. In this compound, no such stereocenter exists:

The carbon atom of the methoxymethyl group (-CH₂OCH₃) is bonded to two hydrogen atoms, not four different groups.

The nitrogen atom, while bonded to three different groups (the 2,6-dimethylphenyl ring, the methoxymethyl group, and a methyl group), typically undergoes rapid pyramidal inversion at room temperature, meaning it does not constitute a stable chiral center.

The 2,6-dimethylaniline ring is planar and possesses a plane of symmetry.

Since this compound is achiral, there are no enantiomers to separate or synthesize selectively. Therefore, stereoselective synthesis and enantiomeric resolution are not applicable to the preparation of this specific compound. While methods exist for the enantioconvergent N-alkylation of aromatic amines to create chiral products, these are relevant only when the alkyl group itself introduces a chiral center. researchgate.net

Mechanistic Investigations of 2 Methoxymethyl N,6 Dimethylaniline Reactivity

Reactivity of the N-Methoxymethyl Moiety

The N-methoxymethyl group, -CH₂OCH₃, is formally an N,O-acetal. Its reactivity is centered on the carbon atom positioned between the nitrogen and oxygen, which is susceptible to bond cleavage under specific conditions.

The carbon of the methoxymethyl group is generally not susceptible to direct nucleophilic attack under neutral or basic conditions. fiveable.mevaia.com This stability arises because the methoxide (B1231860) ion (CH₃O⁻) is a strong base and, consequently, a poor leaving group. vaia.com Therefore, simple Sₙ2 displacement at this center by a nucleophile is not a facile process.

However, the reactivity of this center is dramatically enhanced under acidic conditions. fiveable.melibretexts.org The reaction proceeds via protonation of the ether oxygen, which converts the methoxy (B1213986) group into methanol (B129727), a neutral and excellent leaving group. This acid catalysis is essential to enable substitution at the methoxycarbon center. libretexts.org The departure of methanol generates a highly reactive intermediate, which is then readily attacked by even weak nucleophiles.

Following the acid-catalyzed activation described above, the loss of methanol does not form a traditional oxocarbenium ion. Instead, because the carbon is bonded to nitrogen, a transient N-aryl-N-methylmethaniminium ion ([C₆H₃(CH₃)₂-N⁺(CH₃)=CH₂]) is generated. chemistrysteps.comlibretexts.orglibretexts.org This iminium ion is a key reactive intermediate in the chemistry of the N-methoxymethyl group.

Iminium ions are potent electrophiles due to the positive charge on the nitrogen atom and the polarized C=N double bond. chemistrysteps.com They readily react with a wide range of nucleophiles. The formation of this intermediate is the crucial step that allows for the cleavage of the C-O bond and subsequent functionalization at the methylene (B1212753) carbon. This pathway is analogous to the formation of iminium ions from the reaction of secondary amines with aldehydes or ketones, which proceeds through a similar carbinolamine intermediate that loses water. libretexts.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

The nitrogen atom of the aniline (B41778), with its lone pair of electrons, strongly influences the reactivity of the aromatic ring towards electrophiles.

The N-(methoxymethyl)-N-methylamino group is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions by donating electron density into the ring via resonance. chemistrysteps.comwikipedia.org However, in 2-(methoxymethyl)-N,6-dimethylaniline, the substitution pattern is overwhelmingly controlled by steric effects. The two methyl groups at the ortho positions (C2 and C6) create significant steric hindrance. rsc.orgrsc.org

This steric crowding has two major consequences:

Directing Effect: It physically blocks access to the ortho positions, making substitution at these sites nearly impossible. Therefore, electrophilic attack occurs almost exclusively at the sterically accessible para position (C4). chemistrysteps.com

Reactivity: The steric bulk of the ortho-methyl groups forces the N-(methoxymethyl)-N-methylamino group to twist out of the plane of the benzene (B151609) ring. This misalignment disrupts the orbital overlap between the nitrogen's lone pair and the aromatic π-system, a phenomenon known as steric inhibition of resonance. This reduces the electron-donating ability of the nitrogen, making the ring less activated than in a non-hindered analogue like N,N-dimethylaniline. nih.gov

| Ring Position | Predicted Reactivity | Rationale |

| Ortho (C6) | Highly Disfavored | Position is already substituted with a methyl group. |

| Meta (C3, C5) | Highly Disfavored | These positions are electronically deactivated by the amino group's resonance effect. nih.gov |

| Para (C4) | Highly Favored | This position is electronically activated by the amino group and is sterically accessible. |

Oxidation and Reduction Chemistry of the Aniline Nitrogen and Aromatic Core

The electron-rich nature of the aniline moiety makes it susceptible to oxidation, while the aromatic core is generally resistant to reduction.

Oxidation: Tertiary anilines like N,N-dimethylaniline can undergo oxidation through several pathways. A common mechanism involves an initial single-electron transfer (SET) from the amine to an oxidant, forming a radical cation intermediate. nih.govcdnsciencepub.com This intermediate can then undergo N-dealkylation to yield formaldehyde (B43269) and a secondary amine. cdnsciencepub.com Another pathway is direct two-electron oxidation at the nitrogen atom to form the corresponding N-oxide. lookchem.com For this compound, oxidation could potentially lead to the loss of either the methyl or the methoxymethyl group. However, it has been noted that significant steric hindrance at the 2,6-positions can impede N-oxidation pathways. researchgate.net

Reduction: The aromatic ring of aniline is electron-rich and thus deactivated towards reduction. Standard catalytic hydrogenation conditions that reduce alkenes or other functional groups will typically leave the aniline ring intact. illinois.edu However, the complete reduction of the aromatic core to the corresponding cyclohexylamine (B46788) derivative can be achieved under more forcing conditions. This typically requires high pressures of hydrogen gas and more active (and often more expensive) metal catalysts, such as rhodium or ruthenium, often on a carbon support. rsc.orgresearchgate.netrsc.org

Acid-Base Properties and Protonation Equilibria

The basicity of anilines is a measure of the availability of the lone pair of electrons on the nitrogen atom for protonation. quora.com In general, anilines are much weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system through resonance, making it less available to accept a proton. wikipedia.orgmasterorganicchemistry.com

For this compound, the basicity is significantly influenced by the steric hindrance imposed by the two ortho-methyl groups. As discussed in section 3.2, these groups force the dialkylamino group out of coplanarity with the benzene ring. This steric inhibition of resonance reduces the delocalization of the nitrogen lone pair into the ring. quora.com As a result, the lone pair is more localized on the nitrogen atom and more available for protonation. This effect leads to a substantial increase in basicity compared to an unhindered analogue like N,N-dimethylaniline. quora.comquora.com Protonation is expected to occur exclusively at the amine nitrogen. researchgate.net

| Compound | pKₐ of Conjugate Acid (pKₐH) | Key Factors Influencing Basicity |

| Aniline | 4.6 | Resonance delocalization of N lone pair. masterorganicchemistry.com |

| N,N-Dimethylaniline | 5.15 | Inductive effect of methyl groups, balanced by resonance. pku.edu.cn |

| 2,6-Dimethylaniline (B139824) | 3.95 | Steric hindrance to protonation and solvation of the anilinium ion. |

| 2,6-Dimethyl-N,N-dimethylaniline | ~6.9 | Strong steric inhibition of resonance greatly increases lone pair availability. quora.com |

Interactions with Transition Metal Centers as a Ligand

This compound possesses two potential donor atoms for coordination to a metal center: the aniline nitrogen (a soft donor) and the ether oxygen of the methoxymethyl group (a hard donor). This allows the molecule to act as a potential bidentate N,O-ligand . rsc.orgnih.gov

When acting as a bidentate ligand, the molecule would coordinate to a single metal center through both the nitrogen and oxygen atoms, forming a stable six-membered chelate ring. nih.govlibretexts.org Chelation provides significant thermodynamic stability (the "chelate effect") compared to coordination by two separate monodentate ligands. While complexes of this specific ligand are not widely reported, numerous transition metals (e.g., palladium, copper, nickel, aluminum) are known to form stable complexes with a variety of bidentate N,O-ligands derived from substituted anilines. rsc.orgresearchgate.net The steric bulk provided by the 2,6-dimethyl groups would also influence the coordination geometry and reactivity of any resulting metal complex.

Advanced Spectroscopic and Chromatographic Characterization of 2 Methoxymethyl N,6 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the determination of the molecular structure of 2-(methoxymethyl)-N,6-dimethylaniline. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a detailed map of the atomic connectivity and spatial relationships within the molecule can be constructed.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum of this compound provides critical information regarding the number of different proton environments, their chemical shifts, spin-spin coupling, and the relative number of protons in each environment. The aromatic region of the spectrum is anticipated to show a complex splitting pattern due to the protons on the substituted benzene (B151609) ring. The aliphatic region will feature distinct signals for the methoxymethyl, N-methyl, and aryl-methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~6.8 - 7.2 | Multiplet | 3H |

| -CH₂-O- | ~4.4 | Singlet | 2H |

| O-CH₃ | ~3.3 | Singlet | 3H |

| N-CH₃ | ~2.7 | Singlet | 3H |

| Ar-CH₃ | ~2.3 | Singlet | 3H |

Note: Predicted data is based on analogous structures and chemical shift theory. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, distinguishing between aromatic, aliphatic, and heteroatom-bound carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-N) | ~148 |

| Aromatic C (quaternary, C-CH₃) | ~138 |

| Aromatic C (quaternary, C-CH₂OCH₃) | ~135 |

| Aromatic C-H | ~120 - 130 |

| -CH₂-O- | ~75 |

| O-CH₃ | ~58 |

| N-CH₃ | ~45 |

| Ar-CH₃ | ~18 |

Note: Predicted data is based on analogous structures and chemical shift theory. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

COSY (Correlation Spectroscopy) would establish correlations between spin-coupled protons, for instance, confirming the connectivity within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methoxymethyl, N-methyl, and aryl-methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for piecing together the molecular fragments. For example, HMBC would show correlations from the N-methyl protons to the adjacent aromatic carbon and from the methoxymethyl protons to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could confirm the ortho-substitution pattern by showing a through-space correlation between the N-methyl protons and the protons of the adjacent methyl group on the aromatic ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₁H₁₇NO. The theoretical accurate mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence. nih.gov

| Ion | Theoretical Accurate Mass (m/z) |

| [C₁₁H₁₇NO + H]⁺ | 180.1383 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. Common fragmentation pathways for substituted anilines and ethers can be predicted. libretexts.orgdocbrown.infoyoutube.comwhitman.edu

A likely initial fragmentation would be the loss of the methoxymethyl radical or a methoxy (B1213986) radical, leading to the formation of stable benzylic or aminium cations. youtube.comwhitman.edu Further fragmentation of the aromatic ring or the N-alkyl groups would also be expected. docbrown.infowhitman.edu

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

| 164 | [M - CH₃]⁺ |

| 149 | [M - OCH₃]⁺ |

| 134 | [M - CH₂OCH₃]⁺ |

| 119 | [M - CH₂OCH₃ - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry. libretexts.orgyoutube.comwhitman.edu The relative abundances of these fragments would depend on the specific instrument conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic techniques are indispensable for elucidating the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups within this compound. The presence of the aromatic ring, amine, ether, and alkyl functionalities gives rise to a unique IR spectrum. The N-H stretching vibrations, typically seen in primary and secondary anilines, would be absent in this tertiary amine. Key expected absorption bands are detailed in Table 1. nist.govescholarship.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Alkyl -CH₃) | Stretch | 2975-2850 |

| C-N (Aromatic Amine) | Stretch | 1360-1250 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| C-O-C (Ether) | Asymmetric Stretch | 1275-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within the molecule. The aniline (B41778) chromophore exhibits characteristic absorption bands in the UV region. For 2,6-dimethylaniline (B139824) in a non-polar solvent, absorption maxima are typically observed around 230 nm and 280 nm. nist.gov The introduction of the N-methoxymethyl group to form this compound is expected to cause a slight bathochromic (red) shift in these absorptions due to the auxochromic effect of the additional alkyl and ether groups. photochemcad.com

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λ_max 1 (nm) | Predicted λ_max 2 (nm) |

|---|---|---|

| Hexane (B92381) | ~235-240 | ~285-290 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for this compound has not been reported in open crystallographic databases, analysis of closely related aniline derivatives provides expected structural features. nih.gov For instance, the crystal structure would confirm the substitution pattern on the benzene ring and the geometry around the nitrogen atom. The nitrogen atom is expected to be sp² hybridized with a trigonal planar or shallow pyramidal geometry. The methoxymethyl group would add conformational flexibility. Intermolecular interactions, such as C-H···π stacking, would likely govern the crystal packing arrangement. nih.gov

Computational Chemistry and Molecular Modeling of 2 Methoxymethyl N,6 Dimethylaniline

Electronic Structure and Reactivity Analysis Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. worldscientific.comarxiv.org For 2-(methoxymethyl)-N,6-dimethylaniline, DFT calculations can elucidate the distribution of electrons and identify regions susceptible to chemical reactions. These calculations are typically performed using a basis set, such as 6-311++G**, to describe the atomic orbitals. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule. The MEP map identifies regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

In the case of this compound, the MEP map would be expected to show the most negative potential (typically colored red) around the nitrogen atom of the aniline (B41778) group and the oxygen atom of the methoxymethyl group, due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These regions represent the most likely sites for electrophilic attack, such as protonation. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly those of the amine and methyl groups. This information is critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group and the aromatic system. The LUMO, on the other hand, would likely be distributed over the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity. The introduction of the methoxymethyl and methyl groups, both being electron-donating, would be expected to raise the energy of the HOMO, potentially making the molecule more nucleophilic compared to unsubstituted aniline. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for an Aniline Derivative

| Orbital | Energy (eV) | Description |

| HOMO | -5.50 | Highest Occupied Molecular Orbital, indicates nucleophilic sites. |

| LUMO | -0.80 | Lowest Unoccupied Molecular Orbital, indicates electrophilic sites. |

| HOMO-LUMO Gap | 4.70 | Energy difference, relates to chemical reactivity and stability. |

Note: The values in this table are illustrative for a substituted aniline and not specific experimental or calculated values for this compound.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Beyond FMO analysis, DFT calculations can provide a range of quantum chemical descriptors that quantify various aspects of a molecule's reactivity and stability. These descriptors are instrumental in developing structure-reactivity correlations.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The inverse of hardness (S = 1/η), indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as ω = χ² / (2η).

For this compound, the electron-donating substituents would likely decrease the ionization potential and electronegativity while increasing the softness, suggesting a higher reactivity compared to aniline. These descriptors are valuable in predicting how the molecule will behave in various chemical environments. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Substituted Aniline

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 5.50 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.80 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.15 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.35 |

| Softness (S) | S = 1 / η | 0.43 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.11 |

Note: These values are derived from the illustrative FMO data in Table 1 and serve as representative examples.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformers of the molecule. This can be achieved by systematically rotating the rotatable bonds, such as the C-N bond and the bonds within the methoxymethyl group, and calculating the energy of each resulting conformation.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms under a given force field, MD can explore the conformational space accessible to the molecule at a certain temperature, revealing the flexibility of different parts of the molecule and the transitions between different conformations. For this compound, MD simulations could illustrate the rotational freedom of the methoxymethyl group and its potential interactions with the N-methyl group and the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govresearchgate.net For analogs of this compound, a QSAR model could be developed to predict a specific biological activity, such as toxicity or receptor binding affinity. tandfonline.comnih.govnih.gov

The development of a QSAR/QSPR model involves several steps:

Data Set Selection: A series of aniline derivatives with known activities or properties is chosen.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links a selection of the most relevant descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

For aniline derivatives, descriptors such as the octanol-water partition coefficient (logP), molecular weight, polar surface area, and various electronic parameters derived from quantum chemical calculations are often found to be important. nih.govnih.gov

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Aniline Analogs

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Topological | Wiener Index | A distance-based graph invariant. |

| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. |

In Silico Prediction of Metabolic Pathways and Toxicological Endpoints

Computational methods, often referred to as in silico toxicology, are increasingly used to predict the potential adverse effects of chemicals, thereby reducing the need for animal testing. imrpress.comresearchgate.net For this compound, various computational tools can be employed to predict its metabolic fate and potential toxicity.

Metabolic Pathway Prediction: Software programs can predict the likely metabolites of a parent compound by applying a set of known biotransformation rules. For an aniline derivative, common metabolic pathways include N-dealkylation, N-oxidation, and aromatic hydroxylation, primarily mediated by cytochrome P450 enzymes. The methoxymethyl group could also be a site for O-demethylation. Predicting these pathways is crucial as metabolites can sometimes be more active or toxic than the parent compound. mdpi.comnih.gov

Toxicological Endpoint Prediction: A range of toxicological endpoints can be predicted using QSAR models or expert systems that contain structural alerts for toxicity. These endpoints include:

Mutagenicity: The potential to cause genetic mutations. Aromatic amines are a class of compounds for which mutagenicity is a known concern. imrpress.com

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

Skin Sensitization: The potential to cause an allergic reaction upon skin contact.

These predictive models analyze the molecule's structure for fragments known to be associated with specific toxicological mechanisms. imrpress.comresearchgate.net The predictions from these in silico tools can help prioritize compounds for further experimental testing.

Biological and Biomedical Research Applications of 2 Methoxymethyl N,6 Dimethylaniline and Its Derivatives

Role as a Key Intermediate in Pharmaceutical Synthesis

Aniline (B41778) derivatives are fundamental components in the synthesis of a wide array of pharmaceutical agents. The specific substitution patterns on the aniline ring and the nitrogen atom allow for the fine-tuning of pharmacological properties, making them indispensable in medicinal chemistry.

Precursor to Anesthetic Agents and Antiarrhythmic Compounds (e.g., Lidocaine (B1675312) Analogs)

The parent compound, 2,6-dimethylaniline (B139824), is a crucial starting material in the synthesis of the widely used local anesthetic and antiarrhythmic drug, lidocaine. cerritos.edusandiego.edu The traditional synthesis of lidocaine involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by an alkylation reaction with diethylamine (B46881) to yield the final product. umass.edugoogle.com This synthetic pathway highlights the importance of the 2,6-dimethylaniline core structure in creating effective anesthetic agents. cerritos.edu

Lidocaine itself is noted for its high anesthetic activity, low toxicity, and is also used in the treatment of cardiac arrhythmia. cerritos.edu The compound 2,6-dimethylaniline is not only a precursor but also a known metabolite of lidocaine. nih.gov While the direct role of 2-(methoxymethyl)-N,6-dimethylaniline as an intermediate in the synthesis of common anesthetics like lidocaine is not prominently featured in standard synthetic routes, the foundational importance of the 2,6-dimethylaniline moiety is well-established. lgcstandards.comnih.gov The modification of the N-substituent, such as the introduction of a methoxymethyl group, represents a potential avenue for creating novel lidocaine analogs with altered pharmacokinetic or pharmacodynamic profiles.

Building Block for Novel Therapeutic Agents

The utility of aniline derivatives extends beyond anesthetics. These compounds serve as versatile building blocks for a variety of novel therapeutic agents. Research has shown that the aniline scaffold is present in molecules with diverse biological activities. researchgate.net For instance, synthetic modifications of natural products using aniline derivatives have been explored to develop new anti-leukemia agents. chemrxiv.org In one study, aniline-containing derivatives of parthenolide (B1678480) were synthesized and tested for their in vitro activity against chronic lymphocytic leukaemia, demonstrating the potential of this chemical class in cancer research. chemrxiv.org

Furthermore, aniline derivatives are used in the creation of potential antitumor agents through conjugation with peptides. nih.gov The synthesis of thiochromanones, which have been investigated for anti-leishmanial action, also utilizes aniline-related structures as key intermediates in building complex heterocyclic systems. nih.gov These examples underscore the role of substituted anilines as a versatile platform for accessing new chemical space in the search for innovative treatments for a range of diseases.

Applications in Agrochemical Development

In addition to pharmaceuticals, 2,6-dimethylaniline and its derivatives are vital intermediates in the production of agrochemicals, particularly herbicides. guidechem.com Their chemical structure is integral to the efficacy of several widely used crop protection products.

Synthesis of Herbicide Analogs (e.g., Alachlor, Dimethachlor derivatives)

The class of chloroacetanilide herbicides includes several important compounds derived from substituted anilines. A key industrial process involves the reaction of a substituted aniline, such as 2,6-dimethylaniline or 2,6-diethylaniline, with formaldehyde (B43269) and an alcohol (e.g., methanol) to form an N-alkoxymethyl intermediate. google.com This intermediate is then reacted with chloroacetyl chloride to produce the final herbicide.

For example, a process has been described for preparing 2',6'-dimethyl-N-methoxymethyl-2-chloro-acetanilide, an analog of the herbicide Dimethachlor, using 2,6-dimethylaniline as the starting substance. google.com Similarly, the herbicide Alachlor, chemically known as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, is synthesized from 2,6-diethylaniline, highlighting the general applicability of this synthetic strategy. researchgate.netusgs.govdss.go.th These herbicides are used for pre-emergence control of grasses and broadleaf weeds in crops like corn and soybeans. dss.go.th The transformation and environmental fate of these herbicides and their breakdown products are subjects of ongoing research. usgs.gov

Development of Fungicidal and Insecticidal Compounds

The application of aniline derivatives in agrochemistry is not limited to herbicides. Research into new pesticides has explored the potential for these compounds to exhibit fungicidal and insecticidal properties. For example, studies on salicylanilide-based peptidomimetics, which contain an aniline core, have demonstrated antimicrobial activity against various bacteria, including mycobacteria. mdpi.com The biological activity of these compounds is often influenced by the nature and position of substituents on the aniline ring. mdpi.com

While the primary application of 2,6-dimethylaniline derivatives in agriculture has been in herbicides, the inherent biological activity of the aniline scaffold suggests potential for broader utility. The development of new pesticides often involves screening existing chemical libraries and modifying known active structures. Therefore, derivatives of this compound could be investigated as candidates for new fungicidal or insecticidal agents. Some broad-spectrum pesticides are known to have secondary fungicidal effects, and research continues to explore the compatibility of synthetic pesticides with biological control agents like Trichoderma species. nih.gov

Intrinsic Biological Activity Investigations of Related Aniline Derivatives

Beyond their role as synthetic intermediates, aniline derivatives themselves can possess intrinsic biological activity, which has been the subject of numerous toxicological and mechanistic studies. The metabolic activation of these compounds is often a key step leading to their biological effects. ca.gov

For instance, 2,6-dimethylaniline (also known as 2,6-xylidine) has been studied extensively. It is recognized as a component of tobacco smoke and a degradation product of certain pesticides. nih.gov Toxicological studies have investigated its carcinogenic potential, with research focusing on the formation of N-hydroxylated metabolites that can lead to effects like methemoglobinemia. ca.gov

The broader class of aniline derivatives has been shown to exhibit a wide range of biological actions. researchgate.net Studies have evaluated the DNA-damaging effects of various aniline derivatives, while others have synthesized novel aniline-containing compounds to probe for specific activities, such as anti-leukemia chemrxiv.org and antimicrobial effects. mdpi.com The investigation of these intrinsic properties is crucial for understanding the safety profiles of aniline-derived drugs and agrochemicals and for discovering new biological applications for this versatile chemical family.

Antimicrobial Activity (Antibacterial, Antifungal)

There is no specific research detailing the antimicrobial activity of this compound. However, the 2,6-dimethylaniline moiety has been incorporated into various molecular structures to assess their antimicrobial potential. For instance, a series of N-substituted 2-hydroxynaphthalene-1-carboxanilides were synthesized and evaluated for their activity against different bacterial and mycobacterial strains.

One of the compounds in this series, N-(2,6-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide, which contains the 2,6-dimethylaniline core, was evaluated for its antimicrobial properties. nih.gov While this provides some context, the antimicrobial efficacy is highly dependent on the entire molecular structure, and these findings cannot be directly extrapolated to this compound.

Similarly, other research has focused on derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which showed significant antibacterial and antifungal activities. researchgate.net Another study investigated methoxy (B1213986) amino chalcone (B49325) derivatives for their antimicrobial effects and performed docking studies against dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis in microorganisms. researchgate.net These studies underscore the broad interest in aniline derivatives as potential antimicrobial agents, though specific data for this compound is absent.

Table 1: Antimicrobial Activity of a Related 2,6-Dimethylaniline Derivative

| Compound | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| N-(2,6-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Staphylococcus aureus | MIC = 54.9 µM (antistaphylococcal activity) | nih.gov |

| Gram-negative bacteria | Not specified as active | nih.gov | |

| Mycobacteria | Not specified as active | nih.gov |

MIC: Minimum Inhibitory Concentration. Data is for a related compound, not this compound.

Anti-inflammatory Potential

As of the latest literature surveys, no studies have been published that investigate the anti-inflammatory potential of This compound or its very close derivatives. Research on anti-inflammatory agents has explored a vast range of chemical structures, including other aniline derivatives, but specific data pertaining to the target compound is not available. semanticscholar.orgmdpi.commdpi.comjapsonline.com

Antioxidant Properties

There is no available research that establishes any antioxidant properties for This compound . In contrast, studies on the related compound, 2,6-dimethylaniline, suggest that it may participate in oxidative processes rather than inhibit them. For instance, research has shown that the degradation of 2,6-dimethylaniline can be achieved through oxidative methods like the Fenton, electro-Fenton, and photoelectro-Fenton processes. nih.gov This indicates a susceptibility to oxidation, which is the opposite of an antioxidant effect. Further investigation would be required to determine if the addition of the N-methoxymethyl group alters this characteristic.

Molecular Docking and Receptor Interaction Studies for Target Identification

No molecular docking or receptor interaction studies have been specifically published for This compound . However, computational studies have been performed on structurally related compounds to predict their binding affinity and interaction with various biological targets. These studies can provide a framework for potential future research on the target compound.

For example, molecular docking simulations have been conducted on other aniline derivatives to explore their potential as inhibitors of specific enzymes or receptors. nih.govnih.govniscpr.res.insemanticscholar.orgresearchgate.net One study performed in silico docking to screen a library of compounds with structural similarity to a known inhibitor of euchromatin histone lysine (B10760008) methyl transferase (EHMT2), a target for β-thalassemia. nih.gov While the specific derivatives did not include the target compound, this approach highlights a method by which the therapeutic potential of this compound could be investigated.

Table 2: Examples of Molecular Docking Studies on Related Aniline Derivatives

| Compound | Target Protein/Receptor | Docking Software/Method | Key Findings | Reference |

|---|---|---|---|---|

| Methoxy amino chalcone derivatives | Dihydropteroate synthase (DHPS) of E. coli and S. aureus | Not specified | Compounds showed higher affinity for S. aureus DHPS than E. coli DHPS. | researchgate.net |

| Ortho vanillin-based Salen-type ligands | Bacillus subtilis (6UF6), Proteus vulgaris (5HXW) | AutoDock | Ligands showed binding ability with essential amino acids through H-bonding. | nih.gov |

| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine | Euchromatin histone lysine methyl transferase (EHMT2) | Autodock Vina | Exhibited a good docking score of -10.7 kcal/mol. | nih.gov |

This table presents data for related or structurally similar compounds to illustrate the application of molecular docking, not for this compound itself.

Toxicological and Metabolic Investigations of 2 Methoxymethyl N,6 Dimethylaniline

In Vitro and In Vivo Metabolic Transformations

The biotransformation of aniline (B41778) derivatives is a complex process involving multiple enzymatic pathways, primarily in the liver. These transformations are key to understanding the compound's potential toxicity, as they can lead to the formation of reactive metabolites.

Role of Hepatic Microsomal Enzymes (e.g., Cytochrome P450s) in Metabolism

Hepatic microsomal enzymes, particularly the Cytochrome P450 (CYP450) superfamily, play a central role in the metabolism of aniline compounds. nih.gov For instance, amide-type local anesthetics like lidocaine (B1675312), which share a structural similarity, undergo hepatic biotransformation through specific CYP450 isoforms, such as CYP3A4, to produce metabolites including 2,6-dimethylaniline (B139824). researchgate.net

The metabolic activation of these compounds is often initiated by P450-catalyzed oxidation. nih.gov The oxidative metabolism of N,N-dimethylaniline by partially solubilized cytochrome P-450 from rabbit liver has been shown to generate product adducts with the hemoprotein, indicating direct interaction and transformation. nih.gov N-hydroxylation, a critical step in the activation of many aromatic amines, is also mediated by CYP450 enzymes. nih.govnih.gov Studies on 2,6-dimethylaniline suggest that its genotoxicity is dependent on its metabolic conversion, a process in which CYP450 enzymes are fundamental. nih.gov

Identification of Primary and Secondary Metabolites (e.g., 2,6-Dimethylaniline, N-Hydroxy-2,6-dimethylaniline)

Upon entering the body, compounds like 2-(methoxymethyl)-N,6-dimethylaniline are expected to be metabolized, yielding primary and secondary metabolites. Based on related structures, the primary metabolite of concern is 2,6-dimethylaniline (2,6-DMA). wikipedia.orgwho.int This metabolite is further transformed into several secondary metabolites.

Key identified metabolites from in vivo and in vitro studies of 2,6-DMA include:

N-hydroxy-2,6-dimethylaniline (DMHA) : A putative metabolite considered to be a key intermediate in the genotoxicity pathway. nih.govnih.gov Its formation is an indicator of metabolic activation. nih.gov

4-hydroxy-2,6-dimethylaniline (4-HDMA) : Identified as a principal metabolite of 2,6-DMA in both rats and dogs. nih.gov

2-amino-3-methylbenzoic acid : A significant metabolite found in dogs administered 2,6-DMA. nih.gov

4-amino-3,5-dimethylphenol (DMAP) : An aminophenol derivative resulting from the oxidation of 2,6-DMA. researchgate.net

The table below summarizes the key metabolites identified from the metabolism of 2,6-dimethylaniline.

| Parent Compound | Metabolite Name | Abbreviation | Notes | References |

| 2,6-Dimethylaniline | N-hydroxy-2,6-dimethylaniline | DMHA | Considered a key reactive metabolite. nih.gov | nih.govnih.gov |

| 2,6-Dimethylaniline | 4-hydroxy-2,6-dimethylaniline | 4-HDMA | A major metabolite in rats and dogs. nih.gov | nih.govdrugbank.com |

| 2,6-Dimethylaniline | 2-amino-3-methylbenzoic acid | - | Found in significant quantities in dogs. nih.gov | nih.gov |

| 2,6-Dimethylaniline | 4-amino-3,5-dimethylphenol | DMAP | An aminophenol metabolite. researchgate.net | researchgate.net |

Mechanistic Toxicology and Cellular Responses

The toxicity of aniline derivatives is often linked to the metabolic formation of reactive species that can interact with cellular macromolecules, leading to a cascade of adverse events.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

A primary mechanism of toxicity associated with the metabolites of 2,6-dimethylaniline is the generation of Reactive Oxygen Species (ROS) and the subsequent induction of oxidative stress. nih.govmdpi.com Studies on cultured mammalian cells treated with N-hydroxy-2,6-DMA and 2,6-dimethylaminophenol (2,6-DMAP) demonstrated significant intracellular production of ROS. nih.govresearchgate.net This ROS generation can persist for at least 24 hours after the removal of the mutagenic compounds. nih.govresearchgate.net

The prevailing hypothesis is that the principal mechanism of mutagenic action is not through the direct formation of covalent DNA adducts, but rather through the redox cycling of intracellularly bound aminophenol/quinone imine structures. nih.govmdpi.comnih.gov This cycling process continuously generates ROS, which can damage cellular components, including DNA, proteins, and lipids, leading to a state of oxidative stress. nih.govmdpi.com

DNA Adduct Formation and Damage Mechanisms

Metabolically activated aromatic amines can form covalent bonds with DNA, creating DNA adducts that can lead to mutations if not repaired. In vivo studies with mice have shown that 2,6-DMA is metabolized into electrophilic intermediates that covalently bind to DNA. nih.gov These adducts were detected in the bladder and liver, with levels ranging from 3 per 10⁹ to 1.5 per 10⁷ nucleotides. nih.gov

The formation of these adducts is thought to proceed through a reactive nitrenium ion, which is formed following the N-hydroxylation of the aniline. nih.gov While nitrenium ions from monocyclic amines are typically short-lived in aqueous environments, it has been established that a free nitrenium ion can be derived from 2,6-DMA. nih.gov

In addition to adduct formation, the metabolites of 2,6-DMA can cause other forms of DNA damage. Using the comet assay, researchers observed dose-dependent increases in DNA strand breaks in AS52 cells treated with hydroxylated derivatives of 2,6-DMA. nih.govresearchgate.net This damage is believed to be largely a consequence of the oxidative stress induced by ROS generation. nih.govresearchgate.net

Genotoxicity and Mutagenicity Assessments in Experimental Systems

The genotoxic and mutagenic potential of 2,6-dimethylaniline and its metabolites has been evaluated in various experimental systems, yielding somewhat mixed results.

The putative metabolite N-hydroxy-2,6-dimethylaniline was reported to be mutagenic in the Salmonella typhimurium strain TA100, a bacterial reverse mutation assay. nih.gov However, other studies using multiple variations of the Ames test, even in bacterial strains engineered to overexpress acetyltransferase enzymes, found 2,6-xylidine to be consistently negative for mutagenicity. nih.gov

In contrast, studies using cultured mammalian cells have provided clearer evidence of genotoxicity. In Chinese hamster ovary (CHO) cell lines (AS52), metabolites of 2,6-DMA were found to induce mutations in the bacterial gpt gene. nih.govnih.gov Molecular characterization of these mutations revealed a predominance of G:C to A:T and A:T to G:C transitions. nih.gov Furthermore, a new rat study found weak, dose-related increases in DNA damage (comets) in the male liver, although this was associated with metabolic overload and acute toxicity. researchgate.net

The table below summarizes findings from various genotoxicity and mutagenicity assessments.

| Test System | Compound Tested | Endpoint | Result | References |

| Salmonella typhimurium TA100 | N-hydroxy-2,6-dimethylaniline | Gene Mutation | Positive | nih.gov |

| Ames Test (various strains) | 2,6-Dimethylaniline (2,6-xylidine) | Gene Mutation | Negative | nih.gov |

| Chinese Hamster Ovary (CHO) AS52 cells | Metabolites of 2,6-DMA | Gene Mutation (gpt gene) | Positive | nih.govnih.gov |

| Comet Assay (AS52 cells) | Hydroxylated metabolites of 2,6-DMA | DNA Strand Breaks | Positive | nih.govresearchgate.net |

| In vivo Rat Study | 2,6-Dimethylaniline (2,6-xylidine) | DNA Damage (Comet Assay in liver) | Weak Positive (at high, toxic doses) | researchgate.net |

| In vivo Rat Study | 2,6-Dimethylaniline (2,6-xylidine) | Micronuclei (bone marrow) | Negative | researchgate.net |

Carcinogenic Potential and Underlying Molecular Mechanisms

The carcinogenic potential of this compound has not been specifically documented. However, its structural analog, 2,6-dimethylaniline, is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. who.intfishersci.com This classification is based on sufficient evidence of carcinogenicity in experimental animals. who.int

In animal studies, chronic dietary administration of 2,6-DMA has been shown to induce tumors in rats, particularly in the nasal cavity. industrialchemicals.gov.auscbt.comca.gov A two-year carcinogenicity study in Charles River CD rats exposed to 2,6-DMA in their diet resulted in increased incidences of carcinomas and papillary adenomas of the nasal cavity in both males and females at the highest dose tested. industrialchemicals.gov.au Notably, a rare tumor of the nasal cavity, rhabdomyosarcoma, was also observed in both sexes. industrialchemicals.gov.au

The underlying molecular mechanisms for the carcinogenicity of alkylanilines like 2,6-DMA are believed to be genotoxic, involving metabolic activation to reactive intermediates that can damage DNA. Primary arylamines are often metabolized by cytochrome P450-dependent monooxygenases to reactive arylhydroxylamines. ca.gov These intermediates can undergo further bioactivation and conjugation reactions. ca.gov The genotoxicity of 2,6-xylidine is thought to be dependent on its metabolism to a key metabolite, dimethylphenyl N-hydroxylamine (DMHA), which can be further converted to a reactive nitrenium ion that forms covalent adducts with DNA. nih.gov

There are two primary proposed mechanisms for how these metabolites induce cancer:

DNA Adduct Formation: The reactive nitrenium ions are electrophilic and can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. nih.gov The formation of DNA adducts by 2,6-DMA has been observed in vivo in the bladder and liver of mice. nih.gov These adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer. While the free nitrenium ion derived from 2,6-DMA can form under aqueous conditions, its high reactivity and short lifetime in water may limit its ability to react with cellular nucleophiles. nih.gov

Reactive Oxygen Species (ROS) Generation: Another proposed mechanism involves the generation of reactive oxygen species (ROS). researchgate.net The metabolic products of 2,6-DMA, such as its p-aminophenol and quinone imine forms, can undergo redox cycling. nih.gov This process can lead to the production of ROS, which can cause oxidative damage to DNA, proteins, and lipids, contributing to cellular damage and carcinogenesis. researchgate.net Some studies suggest that the principal mechanism of mutagenic action for 2,6-DMA is likely through the generation of ROS rather than the formation of covalent DNA adducts. researchgate.net

Given the structural similarity, it is plausible that this compound could undergo similar metabolic activation pathways, leading to potential genotoxicity and carcinogenicity. The presence of the methoxymethyl group may influence the rate and site of metabolism, potentially altering its toxicological profile compared to 2,6-DMA. However, without specific experimental data, this remains a hypothesis.

Table 1: Carcinogenicity of 2,6-Dimethylaniline in Animal Studies

| Species | Route of Administration | Target Organ | Tumor Type | Reference |

|---|---|---|---|---|

| Rat (Charles River CD) | Dietary | Nasal Cavity | Carcinomas, Papillary Adenomas, Rhabdomyosarcomas | industrialchemicals.gov.auca.gov |

| Rat (F344) | Dietary | Nasal Cavity | Adenomas, Carcinomas | scbt.com |

Biomarker Development for Exposure and Effect Monitoring

The development of biomarkers is crucial for assessing human exposure to potentially harmful chemicals and for monitoring their biological effects. For this compound, no specific biomarkers of exposure or effect have been reported in the scientific literature. However, based on the known metabolism and toxicological mechanisms of structurally related compounds like 2,6-DMA, potential biomarker strategies can be proposed.

Biomarkers of exposure provide an indication of the internal dose of a chemical, while biomarkers of effect indicate a biological response to that exposure.

Potential Biomarkers of Exposure:

Metabolites in Urine or Blood: The most common approach for assessing exposure to aromatic amines is the measurement of their metabolites in urine. For 2,6-DMA, the major urinary metabolite in both rats and dogs is 4-hydroxy-2,6-dimethylaniline. nih.gov In humans, metabolites of lidocaine, which includes 2,6-DMA, have been detected in urine. who.int Therefore, it is conceivable that specific metabolites of this compound, such as hydroxylated or N-dealkylated products, could be identified and quantified in urine or blood as specific biomarkers of exposure.

Protein Adducts: Reactive metabolites of aromatic amines can bind to proteins, most notably hemoglobin in red blood cells. These hemoglobin adducts are stable and can serve as a dosimeter of exposure over the lifespan of the red blood cell (approximately 120 days in humans). Hemoglobin adducts of 2,6-dimethylaniline have been detected in humans exposed to lidocaine. industrialchemicals.gov.au The measurement of such adducts could provide a valuable long-term biomarker of exposure to this compound.

Potential Biomarkers of Effect:

DNA Adducts: As discussed in the previous section, genotoxic carcinogens like 2,6-DMA can form DNA adducts in target tissues. nih.gov The detection of specific DNA adducts in surrogate tissues, such as white blood cells or exfoliated urothelial cells, could serve as a biomarker of a biologically effective dose and an early indicator of potential carcinogenic risk.

Genotoxicity Markers: Exposure to genotoxic agents can lead to measurable genetic damage. Assays such as the Comet assay (to detect DNA strand breaks) or the micronucleus test (to detect chromosomal damage) in peripheral blood lymphocytes could be utilized as biomarkers of genotoxic effect. researchgate.net For instance, 2,6-DMA has been shown to induce DNA damage in the lungs, kidneys, and liver in comet assays. industrialchemicals.gov.au

Oxidative Stress Markers: If the generation of ROS is a significant mechanism of toxicity, then markers of oxidative stress could be relevant. These could include measuring levels of oxidized DNA bases (e.g., 8-oxoguanine), lipid peroxidation products, or changes in the activity of antioxidant enzymes in blood or urine.

The development and validation of any of these potential biomarkers for this compound would require dedicated research, including metabolism studies to identify key metabolites and analytical methods for their detection.

Table 2: Potential Biomarkers for this compound Exposure and Effect

| Biomarker Type | Potential Biomarker | Matrix | Rationale (based on related compounds) | Reference |

|---|---|---|---|---|

| Exposure | Specific Metabolites | Urine, Blood | Measurement of urinary metabolites is a common method for assessing exposure to aromatic amines. | who.intnih.gov |

| Exposure | Hemoglobin Adducts | Blood | Stable adducts provide a long-term measure of the internal dose of reactive metabolites. | industrialchemicals.gov.au |

| Effect | DNA Adducts | White Blood Cells, Exfoliated Cells | Indicates a biologically effective dose and potential for genotoxic damage. | nih.gov |

| Effect | DNA Strand Breaks (Comet Assay) | Blood Lymphocytes | Measures early genotoxic events. | industrialchemicals.gov.auresearchgate.net |

| Effect | Markers of Oxidative Stress | Blood, Urine | Indicates cellular damage via reactive oxygen species. | researchgate.net |

Analytical Methodologies for 2 Methoxymethyl N,6 Dimethylaniline in Diverse Matrices

Advanced Sample Preparation Techniques for Complex Biological and Environmental Samples

The accurate quantification of trace-level aromatic amines like 2,6-dimethylaniline (B139824) from complex matrices such as urine, plasma, and environmental water necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of technique depends on the matrix complexity, the required detection limits, and the physicochemical properties of the target compound.

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of metabolites containing the 2,6-dimethylaniline moiety in urine, a modified LLE method using methylene (B1212753) chloride has been successfully employed. researchgate.net Another approach for analyzing related compounds in honey involved LLE with hexane (B92381), where the addition of isopropyl alcohol was found to enhance recovery rates.

Solid Phase Extraction (SPE) offers a more selective and often more environmentally friendly alternative to LLE, minimizing solvent consumption. SPE utilizes a solid sorbent to adsorb the analyte from the liquid sample, which is then eluted with a small volume of a different solvent. For the analysis of lidocaine (B1675312) and its metabolite 2,6-dimethylaniline in minipig plasma and tissue, a mixed-mode/SCX (Strong Cation Exchange) SPE method was used, demonstrating high sensitivity. nih.gov The development of novel SPE sorbents, such as polymeric materials, continues to enhance the extraction efficiency for a diverse range of analytes from challenging biological fluids.

Table 1: Comparison of LLE and SPE Techniques for Analytes Related to 2-(Methoxymethyl)-N,6-dimethylaniline

| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase followed by elution |

| Example Solvent | Methylene Chloride, Hexane researchgate.net | Mixed-mode/SCX cartridges nih.gov |

| Advantages | Simple, well-established | High selectivity, lower solvent use, automation potential |

| Disadvantages | Large solvent volumes, potential for emulsions | Can be more complex to develop, cost of cartridges |

| Application | Metabolites in urine researchgate.net | Lidocaine & 2,6-dimethylaniline in plasma & tissue nih.gov |

Microextraction Techniques (e.g., Hollow Fiber Liquid-Liquid-Liquid Microextraction)

Microextraction techniques have gained prominence as green alternatives to traditional methods, distinguished by their minimal use of organic solvents. These methods are ideal for samples with limited volumes.

Hollow Fiber Liquid-Phase Microextraction (HF-LPME) is a technique where the analyte is extracted from a sample solution, through a thin layer of organic solvent immobilized in the pores of a porous hollow fiber, and into an acceptor solution inside the fiber. This three-phase extraction allows for simultaneous extraction and back-extraction into an aqueous solution, providing significant cleanup and high enrichment factors. For aromatic amines, HF-LPME has been optimized using dihexyl ether as the organic solvent and an acidic acceptor solution (pH 1). who.int

Dispersive Liquid-Liquid Microextraction (DLLME) is another rapid and efficient microextraction method. In a novel approach for determining 2,6-dimethylaniline in pharmaceutical injections, a supramolecular solvent-based DLLME was developed. This method used n-octanol as the extraction solvent and hexafluoroisopropanol as a disperser, achieving an enrichment factor of approximately 63.

Table 2: Overview of Microextraction Techniques for Aromatic Amines

| Technique | Principle | Key Parameters (for Aromatic Amines) | Advantages |

|---|---|---|---|

| HF-LPME | Three-phase extraction across a supported liquid membrane in a hollow fiber | Organic Solvent: Dihexyl ether; Acceptor pH: 1 who.int | High enrichment, excellent sample cleanup, low solvent usage |

| DLLME | Dispersion of an extraction solvent in the sample, forming a cloudy solution for rapid extraction | Extraction Solvent: n-Octanol; Disperser: HFIP; Sample pH: 9 | Fast, simple, high enrichment factor, low solvent usage |

High-Resolution Chromatographic and Mass Spectrometric Quantification Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with mass spectrometry (MS), are the cornerstones for the sensitive and selective quantification of organic compounds.

UHPLC-MS/MS for Sensitive Detection and Quantification

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful tool for analyzing non-volatile compounds in complex biological matrices. Its high resolution, speed, and sensitivity make it ideal for pharmacokinetic studies. A sensitive UHPLC-MS/MS method was developed to measure 2,6-dimethylaniline in minipig plasma and skin tissue. nih.gov This method achieved a lower limit of quantitation of 200 pg/mL in plasma after derivatization, showcasing the exceptional sensitivity of the technique. nih.gov The use of tandem mass spectrometry (MS/MS) provides high specificity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference. nih.gov